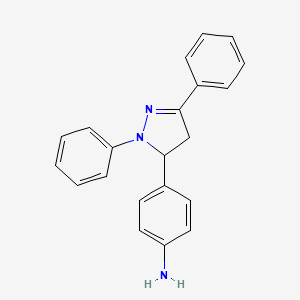
4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)aniline is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Preparation Methods
The synthesis of 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)aniline typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. One efficient method uses vitamin B1 as a catalyst, which offers a metal-free and acid/base-free reaction environment. This method yields the desired product in 78-92% yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the phenyl groups or the pyrazole ring itself.
Scientific Research Applications
4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)aniline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antibacterial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for developing new pharmaceuticals.
Industry: Utilized in the development of fluorescent materials and as a probe for detecting metal ions
Mechanism of Action
The mechanism of action of 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)aniline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)aniline can be compared with other similar compounds such as:
1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazoles: Known for their fluorescence properties and applications in materials science.
1,3-Diphenyl-4,5-dihydro-1H-pyrazole derivatives: Explored for their biological activities and potential as pharmaceuticals.
N-(4-Cyano-1-phenyl-1H-pyrazol-5-yl)aniline: Investigated for its insecticidal properties .
These compounds share similar core structures but differ in their substituents, leading to unique properties and applications.
Properties
CAS No. |
10179-54-1 |
|---|---|
Molecular Formula |
C21H19N3 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
4-(2,5-diphenyl-3,4-dihydropyrazol-3-yl)aniline |
InChI |
InChI=1S/C21H19N3/c22-18-13-11-17(12-14-18)21-15-20(16-7-3-1-4-8-16)23-24(21)19-9-5-2-6-10-19/h1-14,21H,15,22H2 |
InChI Key |
SWHRYIZTJYRFBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


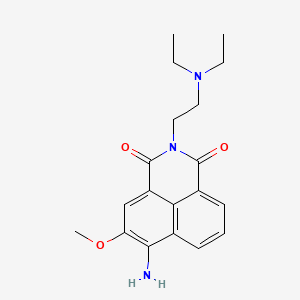
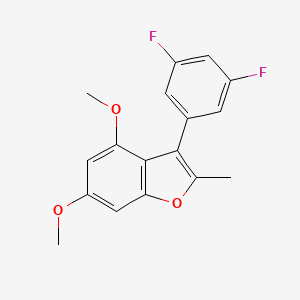
![Methyl 4-bromo-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B12884475.png)
![3-[4-(Octylamino)butyl]-1,3-oxazolidin-4-one](/img/structure/B12884484.png)
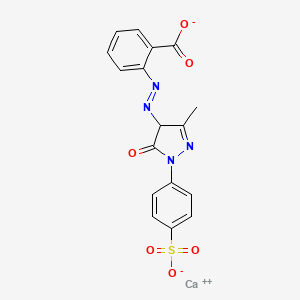
![3-(2-(Methylthio)ethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12884493.png)
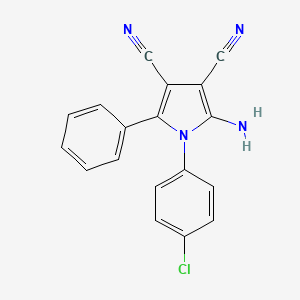
![2-(Difluoromethoxy)benzo[d]oxazole-4-carboxylic acid](/img/structure/B12884506.png)
![4-(3-(2,5-Difluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12884515.png)
![6-Methyl-7-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B12884523.png)
![[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methyl N-(2-hydroxybenzoyl)sulfamate;N,N-diethylethanamine](/img/structure/B12884528.png)
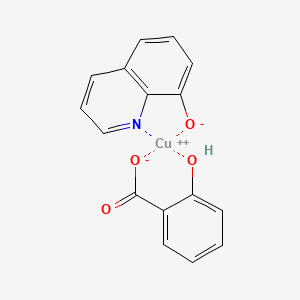

![2-[(E)-(1-Methyl-5-pentylpyrrolidin-2-ylidene)amino]ethan-1-ol](/img/structure/B12884541.png)
